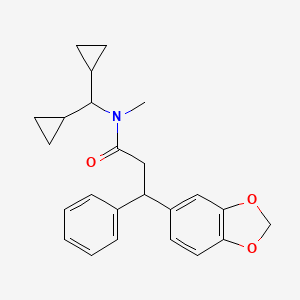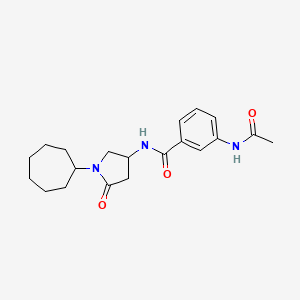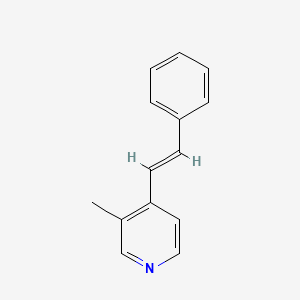
3-(1,3-benzodioxol-5-yl)-N-(dicyclopropylmethyl)-N-methyl-3-phenylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,3-benzodioxol-5-yl)-N-(dicyclopropylmethyl)-N-methyl-3-phenylpropanamide, also known as U-47700, is a synthetic opioid that has been used in scientific research. This compound was first synthesized in the 1970s and has been used in various studies to understand its mechanism of action and physiological effects.
Mécanisme D'action
3-(1,3-benzodioxol-5-yl)-N-(dicyclopropylmethyl)-N-methyl-3-phenylpropanamide acts on the mu-opioid receptor, which is responsible for mediating the effects of opioids in the body. It binds to the receptor and activates it, leading to the release of neurotransmitters such as dopamine and serotonin. This activation of the mu-opioid receptor is responsible for the analgesic and euphoric effects of 3-(1,3-benzodioxol-5-yl)-N-(dicyclopropylmethyl)-N-methyl-3-phenylpropanamide.
Biochemical and Physiological Effects:
3-(1,3-benzodioxol-5-yl)-N-(dicyclopropylmethyl)-N-methyl-3-phenylpropanamide has been shown to produce analgesia and sedation in animal models. It has also been found to produce respiratory depression, which is a common side effect of opioids. Additionally, 3-(1,3-benzodioxol-5-yl)-N-(dicyclopropylmethyl)-N-methyl-3-phenylpropanamide has been shown to produce physical dependence and withdrawal symptoms in animals, indicating its potential for abuse and addiction.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(1,3-benzodioxol-5-yl)-N-(dicyclopropylmethyl)-N-methyl-3-phenylpropanamide in lab experiments is its potency and selectivity for the mu-opioid receptor. This allows researchers to study the effects of opioids on specific receptors in the body. However, one limitation is its potential for abuse and addiction, which can make it difficult to control in the lab setting.
Orientations Futures
Future research on 3-(1,3-benzodioxol-5-yl)-N-(dicyclopropylmethyl)-N-methyl-3-phenylpropanamide could focus on its potential as an analgesic and its use in pain management. Additionally, further studies could investigate its potential for abuse and addiction, as well as its effects on other opioid receptors in the body. Finally, research could also explore the development of new compounds based on 3-(1,3-benzodioxol-5-yl)-N-(dicyclopropylmethyl)-N-methyl-3-phenylpropanamide that could have improved efficacy and safety profiles.
Méthodes De Synthèse
The synthesis of 3-(1,3-benzodioxol-5-yl)-N-(dicyclopropylmethyl)-N-methyl-3-phenylpropanamide involves the reaction of 3-(1,3-benzodioxol-5-yl)-propanoic acid with dicyclopropylmethylamine and formaldehyde. The resulting product is then converted to the amide form through reaction with acetic anhydride and sodium acetate. The final step involves the reduction of the nitro group to an amine using palladium on carbon and hydrogen gas.
Applications De Recherche Scientifique
3-(1,3-benzodioxol-5-yl)-N-(dicyclopropylmethyl)-N-methyl-3-phenylpropanamide has been used in scientific research to study its effect on opioid receptors. It has been found to be a potent agonist of the mu-opioid receptor, with a potency similar to that of morphine. The compound has also been studied for its analgesic properties, as well as its potential for abuse and addiction.
Propriétés
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-N-(dicyclopropylmethyl)-N-methyl-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO3/c1-25(24(17-7-8-17)18-9-10-18)23(26)14-20(16-5-3-2-4-6-16)19-11-12-21-22(13-19)28-15-27-21/h2-6,11-13,17-18,20,24H,7-10,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSXRQFSEYMSZOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(C1CC1)C2CC2)C(=O)CC(C3=CC=CC=C3)C4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(3-bromo-4-hydroxy-5-methoxyphenyl)vinyl]-8-quinolinol](/img/structure/B6068900.png)

![(1S*,4S*)-2-{[2-({4-[(2E)-3-phenyl-2-propen-1-yl]-1-piperazinyl}methyl)-1,3-oxazol-4-yl]carbonyl}-2-azabicyclo[2.2.1]heptane](/img/structure/B6068916.png)
![N-mesityl-2-[3-[4-methyl-3-(propionylamino)phenyl]-6-oxo-1(6H)-pyridazinyl]propanamide](/img/structure/B6068927.png)

![5-(1-{[1-(2-pyrimidinyl)-4-piperidinyl]carbonyl}-2-pyrrolidinyl)-2-thiophenecarboxamide](/img/structure/B6068946.png)
![2-(1,3-benzodioxol-5-ylcarbonyl)-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6068947.png)
![6-methyl-N-[2-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide](/img/structure/B6068949.png)

![2-[(benzylamino)methylene]-5-(4-methoxyphenyl)-1,3-cyclohexanedione](/img/structure/B6068952.png)
![4-(4-chloro-2-hydroxyphenyl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B6068956.png)
![N-[1-[(3-cyano-4-ethyl-5-methyl-2-thienyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-2-fluorobenzamide](/img/structure/B6068968.png)
![N-(2,4-dimethoxybenzyl)-3-{1-[(2E)-4-methyl-2-penten-1-yl]-3-piperidinyl}propanamide](/img/structure/B6068976.png)
![1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-4-(1-piperidinylcarbonyl)piperidine](/img/structure/B6068989.png)